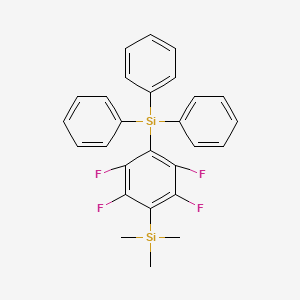

Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane

Beschreibung

Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is a fluorinated organosilicon compound featuring a tetrafluorinated phenyl ring substituted with a bulky triphenylsilyl group at the para position and a trimethylsilyl moiety.

Eigenschaften

Molekularformel |

C27H24F4Si2 |

|---|---|

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

trimethyl-(2,3,5,6-tetrafluoro-4-triphenylsilylphenyl)silane |

InChI |

InChI=1S/C27H24F4Si2/c1-32(2,3)26-22(28)24(30)27(25(31)23(26)29)33(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |

InChI-Schlüssel |

UARHUBIMIOWBTB-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane typically involves the reaction of 2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)chlorosilane with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as tris(pentafluorophenyl)borane, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced using silanes in the presence of catalysts like tris(pentafluorophenyl)borane.

Common Reagents and Conditions

Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving this compound.

Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylsilane derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Trimethyl(2,3,5,6-Tetrafluor-4-(triphenylsilyl)phenyl)silan seine Wirkungen ausübt, beruht hauptsächlich auf seiner Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen. Das Vorhandensein von Fluoratomen und der Triphenylsilylgruppe ermöglicht es, auf einzigartige Weise mit anderen Molekülen zu interagieren, wodurch Reaktionen gefördert werden, die möglicherweise nicht mit anderen Verbindungen stattfinden.

Wirkmechanismus

The mechanism by which Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms and the triphenylsilyl group allows it to interact with other molecules in unique ways, facilitating reactions that might not occur with other compounds.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

- Trimethyl(pentafluorophenyl)silane : The electron-withdrawing pentafluorophenyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution. Its smaller steric profile compared to the target compound allows for higher reactivity in base-mediated reactions .

- Triethoxy(4-(trifluoromethyl)phenyl)silane : Ethoxy groups increase hydrolytic stability but reduce electrophilicity compared to trimethylsilyl analogs. The trifluoromethyl group provides moderate electron withdrawal .

- The tetrafluorinated ring enhances electron deficiency, favoring reactions with electron-rich partners.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.